3-Chloro-4-methylbenzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

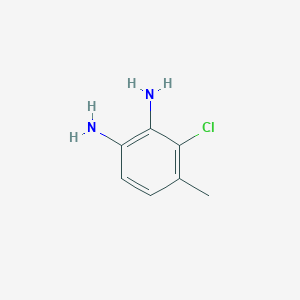

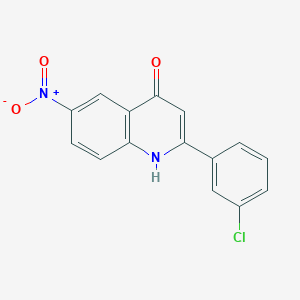

3-Chloro-4-methylbenzene-1,2-diamine, also known as 4-Chloro-3-methylbenzene-1,2-diamine, is an organic compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.613 .

Synthesis Analysis

The synthesis of 3-Chloro-4-methylbenzene-1,2-diamine involves several steps. One method involves the nitration of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the conversion of aromatic amines, aldehydes, and azides into benzimidazole structural units .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methylbenzene-1,2-diamine consists of a benzene ring with a chlorine atom and a methyl group attached to it, along with two amine groups .Physical And Chemical Properties Analysis

3-Chloro-4-methylbenzene-1,2-diamine has a density of 1.3±0.1 g/cm3 and a boiling point of 305.6±37.0 °C at 760 mmHg . The compound is solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Polyimide Synthesis

4-Chloro-3-methylbenzene-1,2-diamine: plays a crucial role in synthesizing polyimides. These high-performance polymers are known for their exceptional thermal stability and solubility in organic solvents. Researchers utilize this compound as a building block to create polyimide films, coatings, and fibers for applications in electronics, aerospace, and engineering materials .

Chlorination and Derivative Formation

Chlorination of 4-Chloro-3-methylbenzene-1,2-diamine leads to the formation of pentachloro ketone. This intermediate can undergo further transformations, yielding various derivatives such as hydroxy acids and methylated products. These derivatives find applications in medicinal chemistry, agrochemicals, and materials science.

Catalyst Ligand

The compound’s amino groups can serve as ligands in coordination chemistry. Researchers explore its potential as a catalyst ligand in transition metal complexes. These complexes play a vital role in catalyzing various chemical reactions, including asymmetric synthesis and cross-coupling reactions .

Metal-Organic Frameworks (MOFs)

MOFs are porous materials with applications in gas storage, separation, and catalysis. Researchers incorporate 4-Chloro-3-methylbenzene-1,2-diamine as a linker in MOFs, tailoring their properties for specific applications. These frameworks can be used for gas adsorption, drug delivery, and environmental remediation .

Photoluminescent Materials

By functionalizing the compound, scientists create photoluminescent materials. These materials emit light when excited by UV radiation. Potential applications include optoelectronic devices, sensors, and fluorescent probes for biological imaging .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Researchers use it to construct more complex molecules, such as pharmaceutical intermediates or specialty chemicals. Its reactivity allows for diverse transformations, making it valuable in synthetic chemistry .

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of 3-Chloro-4-methylbenzene-1,2-diamine involves electrophilic aromatic substitution . In this process, the compound interacts with its targets, leading to changes in their structure and function. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate in reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Eigenschaften

IUPAC Name |

3-chloro-4-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCWIJSCUIEMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methylbenzene-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2743823.png)

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2743830.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride](/img/structure/B2743832.png)

![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)

![3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2743844.png)